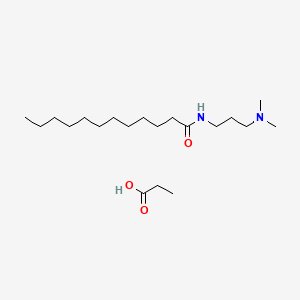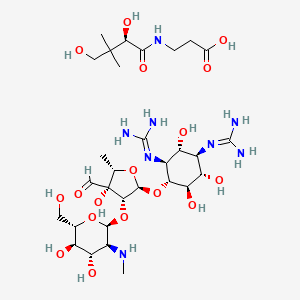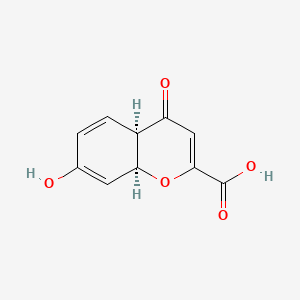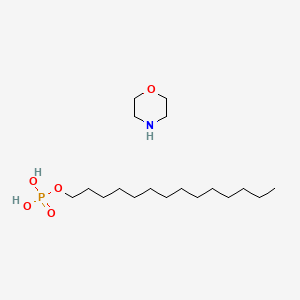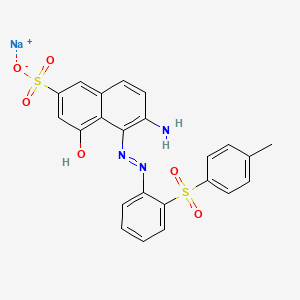
Sodium 6-amino-4-hydroxy-5-((2-((p-tolyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 6-amino-4-hydroxy-5-[[2-[(p-tolyl)sulfonyl]phenyl]azo]naphthalene-2-sulfonate: is a complex organic compound with the molecular formula C23H19N3O6S2Na and a molecular weight of 519.50 g/mol . This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 6-amino-4-hydroxy-5-[[2-[(p-tolyl)sulfonyl]phenyl]azo]naphthalene-2-sulfonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable naphthalene derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for yield and purity, often involving purification steps such as recrystallization and filtration. The use of advanced analytical techniques ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 6-amino-4-hydroxy-5-[[2-[(p-tolyl)sulfonyl]phenyl]azo]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various amine compounds .
Applications De Recherche Scientifique
Sodium 6-amino-4-hydroxy-5-[[2-[(p-tolyl)sulfonyl]phenyl]azo]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Widely used in the production of dyes, pigments, and other colorants.
Mécanisme D'action
The mechanism of action of sodium 6-amino-4-hydroxy-5-[[2-[(p-tolyl)sulfonyl]phenyl]azo]naphthalene-2-sulfonate involves its interaction with various molecular targets. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects . The pathways involved often include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulfonate
- Sodium 6-amino-5-[[4-chloro-3-[(2,4-dimethylphenyl)amino]sulfonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulfonate
Uniqueness
Compared to similar compounds, sodium 6-amino-4-hydroxy-5-[[2-[(p-tolyl)sulfonyl]phenyl]azo]naphthalene-2-sulfonate is unique due to its specific structural features, which confer distinct chemical and physical properties . These properties make it particularly valuable in applications requiring high stability and specific reactivity .
Propriétés
Numéro CAS |
71873-41-1 |
|---|---|
Formule moléculaire |
C23H18N3NaO6S2 |
Poids moléculaire |
519.5 g/mol |
Nom IUPAC |
sodium;6-amino-4-hydroxy-5-[[2-(4-methylphenyl)sulfonylphenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C23H19N3O6S2.Na/c1-14-6-9-16(10-7-14)33(28,29)21-5-3-2-4-19(21)25-26-23-18(24)11-8-15-12-17(34(30,31)32)13-20(27)22(15)23;/h2-13,27H,24H2,1H3,(H,30,31,32);/q;+1/p-1 |
Clé InChI |
XFOWVAKPWJFSJJ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


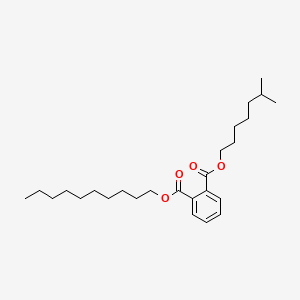
![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt](/img/structure/B13768839.png)
![10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13768847.png)
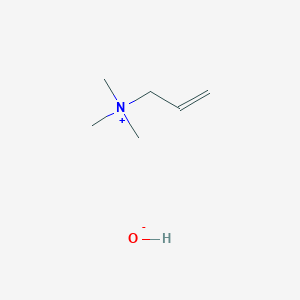
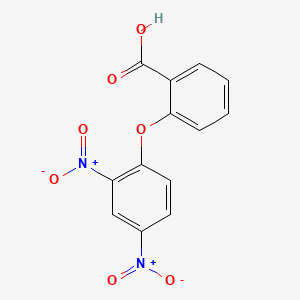
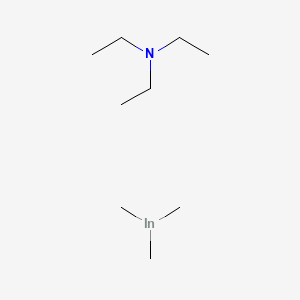
![Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate](/img/structure/B13768868.png)
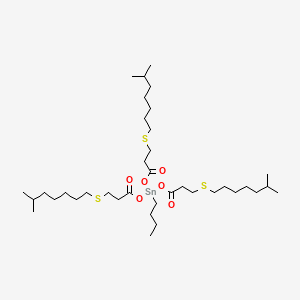
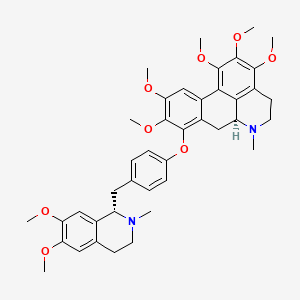
![5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13768897.png)
